molecular formula C22H17NO3 B14450437 (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone CAS No. 77823-47-3

(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone

Cat. No.: B14450437
CAS No.: 77823-47-3
M. Wt: 343.4 g/mol
InChI Key: CUHSIYKRFXTZPK-UHFFFAOYSA-N
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Description

(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its significant pharmacological properties, particularly in medicinal chemistry . This compound features a unique structure that includes a hydroxyphenyl group, a methoxy group, and a phenylindolizinyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further modified to produce the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.

Scientific Research Applications

(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain proteins involved in cell proliferation, such as c-Myc and CDK6, while enhancing the expression of proteins like P21 and PARP . These interactions lead to the disruption of cancer cell growth and induce apoptosis, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone can be compared with other indolizine derivatives and similar compounds:

Properties

CAS No.

77823-47-3

Molecular Formula

C22H17NO3

Molecular Weight

343.4 g/mol

IUPAC Name

(4-hydroxyphenyl)-(1-methoxy-2-phenylindolizin-3-yl)methanone

InChI

InChI=1S/C22H17NO3/c1-26-22-18-9-5-6-14-23(18)20(19(22)15-7-3-2-4-8-15)21(25)16-10-12-17(24)13-11-16/h2-14,24H,1H3

InChI Key

CUHSIYKRFXTZPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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